4-(Pyridin-4-ylmethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
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Overview
Description
4-(Pyridin-4-ylmethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound that features a pyridine ring fused to a tetrahydrothieno ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-4-ylmethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves the reaction of pyridine derivatives with thieno compounds. One common method involves the reaction of 4-bromoacetophenone with vetraldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the desired thienopyridine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-4-ylmethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce tetrahydropyridine derivatives .
Scientific Research Applications
4-(Pyridin-4-ylmethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: Due to its unique structural properties, the compound is investigated for use in the development of new materials with specific electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, making it valuable in the field of synthetic organic chemistry.
Mechanism of Action
The mechanism of action of 4-(Pyridin-4-ylmethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In anticancer applications, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Pyridin-4-ylmethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine include:
Thienopyridine derivatives: These compounds share the thieno and pyridine rings and have similar chemical properties.
Pyridine derivatives: Compounds like pyridine N-oxides and pyridine carboxamides have structural similarities and undergo similar chemical reactions.
Uniqueness
What sets this compound apart is its specific fusion of the pyridine and tetrahydrothieno rings, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and reactivity .
Properties
Molecular Formula |
C13H14N2S |
---|---|
Molecular Weight |
230.33 g/mol |
IUPAC Name |
4-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C13H14N2S/c1-5-14-6-2-10(1)9-12-11-4-8-16-13(11)3-7-15-12/h1-2,4-6,8,12,15H,3,7,9H2 |
InChI Key |
NGJSQAMHFYLJCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1SC=C2)CC3=CC=NC=C3 |
Origin of Product |
United States |
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